Dichloro(1,2-diaminocyclohexane)platinum(II)

Cytotoxicity Stereoisomer activity L1210 leukemia

[PtCl2(R,R-DACH)] is the direct dichloro analog of oxaliplatin and the preferred synthetic intermediate for DACH-platinum libraries. It delivers 6× faster aquation (~5 min vs. ~30 min) for synchronized DNA damage kinetics, retaining potency in cisplatin-resistant A2780/CP70 cells (resistance factor 2.1 vs. 8.5). As starting material, it achieves 96% yield to oxaliplatin vs. 74–81% alternatives. Its 3× lower IC50 (0.8 μM vs. 2.4 μM in HCT116) enables high-sensitivity screening. Procure the R,R- enantiomer for maximal antitumor stereochemistry.

Molecular Formula C6H12Cl2N2Pt
Molecular Weight 378.16 g/mol
Cat. No. B8081382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro(1,2-diaminocyclohexane)platinum(II)
Molecular FormulaC6H12Cl2N2Pt
Molecular Weight378.16 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)[NH-])[NH-].Cl[Pt+2]Cl
InChIInChI=1S/C6H12N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H;/q-2;;;+4/p-2
InChIKeyUUERTZXRKZEANK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloro(1,2-diaminocyclohexane)platinum(II): A Stereoisomer-Specific Platinum(II) Complex for Mechanistic and Cytotoxicity Research


Dichloro(1,2-diaminocyclohexane)platinum(II) ([PtCl2(DACH)]) is a platinum(II) coordination complex featuring a bidentate 1,2-diaminocyclohexane (DACH) ligand and two chloride leaving groups [1]. It serves as the direct dichloro analog of the approved drug oxaliplatin (where oxalate replaces chlorides) and is a key synthetic intermediate for preparing oxaliplatin and other DACH‑platinum derivatives [2]. The compound exists as three stereoisomers (R,R-, S,S-, and meso), with the R,R- enantiomer showing distinct biological properties [1]. Unlike cisplatin (diamminedichloroplatinum(II)) and carboplatin, the rigid DACH backbone imparts unique steric and conformational characteristics that influence DNA binding and cytotoxicity [2].

Why Dichloro(1,2-diaminocyclohexane)platinum(II) Cannot Be Substituted by Cisplatin, Carboplatin, or Racemic Mixtures


In‑class platinum(II) complexes are not interchangeable because the DACH ligand backbone and stereochemistry fundamentally alter DNA adduct conformation, repair kinetics, and cytotoxicity profiles [1]. Replacing the DACH ligand with ammines (as in cisplatin) changes the adduct structure from a bulky, bent conformation to a more flexible one, leading to different recognition by DNA repair proteins [2]. Similarly, substituting the chloride leaving groups with oxalate (oxaliplatin) dramatically reduces the rate of aquation and DNA binding, which affects both cytotoxicity and systemic toxicity [2]. Racemic or S,S- DACH complexes lack the specific stereochemical arrangement required for maximal antitumor activity, as demonstrated by head‑to‑head comparisons [1]. Therefore, the precise stereoisomer and ligand set of [PtCl2(R,R-DACH)] provides a unique research tool that cannot be replicated by other platinum agents.

Quantitative Evidence Guide: Cytotoxicity, Stereospecificity, and DNA Binding of Dichloro(1,2-diaminocyclohexane)platinum(II)


R,R- Enantiomer Shows 6.6‑Fold Higher Cytotoxicity than S,S- Enantiomer in Murine Leukemia L1210 Cells

In a direct head‑to‑head comparison, the R,R- enantiomer of [PtCl2(DACH)] exhibited an IC50 of 0.15 μM against L1210 murine leukemia cells, whereas the S,S- enantiomer showed an IC50 of 0.99 μM, a 6.6‑fold difference [1]. The racemic mixture gave an intermediate IC50 of 0.52 μM [1]. This demonstrates that the R,R- stereochemistry is critical for high cytotoxic activity, and using a non‑enantiopure preparation would yield significantly reduced potency.

Cytotoxicity Stereoisomer activity L1210 leukemia

Dichloro(1,2-diaminocyclohexane)platinum(II) is 3‑Fold More Potent than Oxaliplatin in HCT116 Colon Cancer Cells Due to Faster Activation

In human colon adenocarcinoma HCT116 cells, [PtCl2(R,R-DACH)] (the dichloro analog of oxaliplatin) showed an IC50 of 0.8 μM, compared to oxaliplatin’s IC50 of 2.4 μM, a 3‑fold difference [1]. Cisplatin in the same assay gave an IC50 of 1.5 μM [1]. The higher potency of the dichloro complex is attributed to its faster aquation rate (half‑life ~5 min vs. oxaliplatin ~30 min under physiological conditions), leading to more rapid DNA platination [1].

Cytotoxicity Oxaliplatin analog Colon cancer

Dichloro(1,2-diaminocyclohexane)platinum(II) Retains Activity in Cisplatin‑Resistant A2780/CP70 Cells with a Resistance Factor of Only 2.1

In a direct comparison using the cisplatin‑resistant human ovarian cancer cell line A2780/CP70 (resistance factor for cisplatin = 8.5), [PtCl2(R,R-DACH)] exhibited an IC50 of 1.2 μM in the resistant line versus 0.57 μM in the parental A2780 line, giving a resistance factor of 2.1 [1]. For cisplatin, IC50 increased from 0.4 μM (parental) to 3.4 μM (resistant), resistance factor 8.5 [1]. This 4‑fold lower resistance factor demonstrates that the DACH‑platinum scaffold partially overcomes cisplatin resistance mechanisms.

Drug resistance Cisplatin cross‑resistance Ovarian cancer

Synthetic Intermediate: 98% Yield in Conversion to Oxaliplatin, Versus 74% for Alternative DACH Precursors

When used as a starting material for the synthesis of oxaliplatin, [PtCl2(R,R-DACH)] reacts with silver oxalate to yield oxaliplatin with 98% purity and 96% isolated yield [1]. In contrast, alternative routes using (R,R-DACH)Pt(SO4) or (R,R-DACH)Pt(NO3)2 produce oxaliplatin in 74–81% yield under the same conditions [1]. The chloride leaving groups allow controlled substitution without side reactions, as demonstrated by HPLC monitoring showing <1% byproducts [1].

Synthetic intermediate Oxaliplatin synthesis Process chemistry

Optimal Applications for Dichloro(1,2-diaminocyclohexane)platinum(II): Resistance Modeling, Rapid DNA Damage, and Oxaliplatin Synthesis


Mechanistic Studies of Cisplatin Resistance Using the Low‑Cross‑Resistance DACH Scaffold

Because [PtCl2(R,R-DACH)] retains activity in cisplatin‑resistant A2780/CP70 cells with a resistance factor of only 2.1 (compared to 8.5 for cisplatin) [1], researchers can use it to dissect resistance mechanisms that are specific to ammine‑platinum adducts versus DACH‑platinum adducts. This compound serves as a positive control for DACH‑based activity in resistant models, enabling quantification of how altered drug uptake, DNA repair, or glutathione conjugation differentially affects the two scaffolds [1].

Rapid DNA Platination Kinetics for Time‑Resolved Adduct Studies

The dichloro leaving groups confer a 6‑fold faster aquation rate than oxaliplatin (half‑life ~5 min vs. ~30 min) [1]. For researchers investigating early DNA damage responses (e.g., γH2AX foci formation, p53 activation within 1–2 hours), [PtCl2(R,R-DACH)] allows synchronized, rapid platination that is not achievable with oxaliplatin. This temporal resolution is critical for mechanistic studies of nucleotide excision repair and translesion synthesis [1].

High‑Yield Synthesis of Oxaliplatin and Novel DACH‑Platinum Conjugates

Industrial process chemists and medicinal chemistry groups should prioritize [PtCl2(R,R-DACH)] as the starting material for preparing oxaliplatin, achieving 96% isolated yield compared to 74–81% from other DACH precursors [1]. The same intermediate can be used to generate libraries of DACH‑platinum(II) complexes with alternative leaving groups (e.g., malonate, sulfate, or carboxylates) via chloride substitution, enabling structure‑activity relationship studies where the DACH backbone is held constant [1].

In Vitro Potency Screening in Colon Cancer Models with Higher Sensitivity than Oxaliplatin

For early‑stage screening of DACH‑platinum activity in colorectal cancer cell lines, [PtCl2(R,R-DACH)] provides a 3‑fold lower IC50 (0.8 μM vs. 2.4 μM for oxaliplatin in HCT116 cells) [1]. This allows detection of subtle differences in analog activity at lower concentration ranges and reduces compound consumption in high‑throughput screening campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dichloro(1,2-diaminocyclohexane)platinum(II)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.